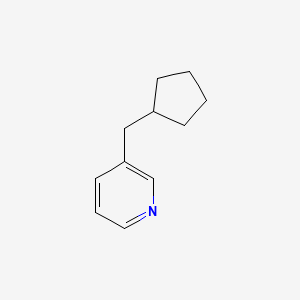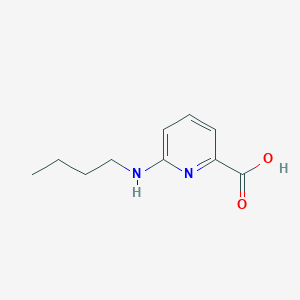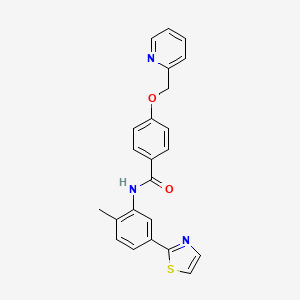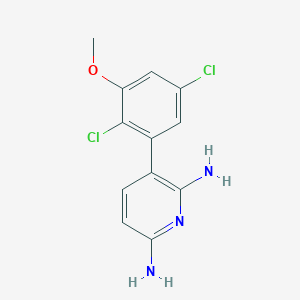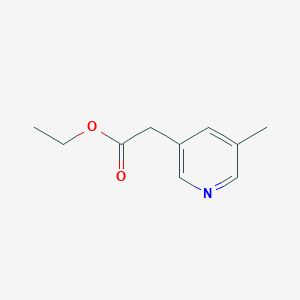
6-Amino-3-(2-phenylethyl)-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(2-phenylethyl)-2,4(1H,3H)-pyrimidinedione is an organic compound belonging to the pyrimidinedione family. This compound is characterized by the presence of an amino group at the 6th position and a phenylethyl group at the 3rd position on the pyrimidinedione ring. Pyrimidinediones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(2-phenylethyl)-2,4(1H,3H)-pyrimidinedione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-phenylethylamine with a suitable pyrimidinedione precursor in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-3-(2-phenylethyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups in the pyrimidinedione ring can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Amino-3-(2-phenylethyl)-2,4(1H,3H)-pyrimidinedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Amino-3-(2-phenylethyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenylethyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-2,4(1H,3H)-pyrimidinedione: Lacks the phenylethyl group, which may reduce its hydrophobic interactions.
3-(2-Phenylethyl)-2,4(1H,3H)-pyrimidinedione: Lacks the amino group, potentially affecting its ability to form hydrogen bonds.
6-Amino-3-methyl-2,4(1H,3H)-pyrimidinedione: Contains a methyl group instead of a phenylethyl group, altering its hydrophobic properties.
Uniqueness
6-Amino-3-(2-phenylethyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both the amino and phenylethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
138895-23-5 |
|---|---|
Formule moléculaire |
C12H13N3O2 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
6-amino-3-(2-phenylethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H13N3O2/c13-10-8-11(16)15(12(17)14-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,13H2,(H,14,17) |
Clé InChI |
LLCKFDMPWSYECT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN2C(=O)C=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)

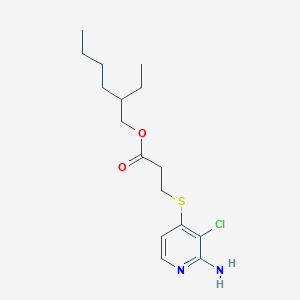
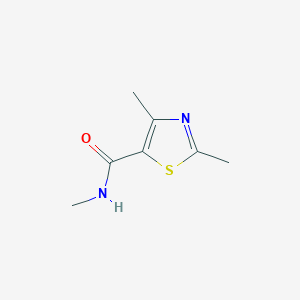
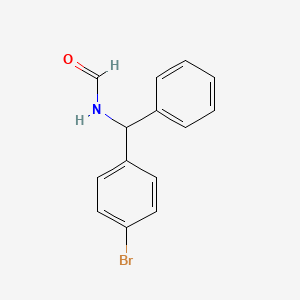
![(R)-1-[4-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13988072.png)
